ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE
Description
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyano group
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-6-8-16(9-7-14)27-22(28)15(13-26)12-17-10-11-20(31-17)18-4-3-5-19(24)21(18)25/h3-12H,2H2,1H3,(H,27,28)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCWQKQNCAIXQE-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling reactions: The furan ring is then coupled with the benzoate ester using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Final esterification: The final step involves esterification to form the ethyl benzoate ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Carboxylic acids or ketones.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and the furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Phenyl benzoate
- Ethyl 3-methylhexanoate
Uniqueness
Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is unique due to its combination of a furan ring, a cyano group, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler esters like ethyl benzoate or phenyl benzoate .
Biological Activity
Ethyl 4-({(E)-2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-2-propenoyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features notable structural elements, including a cyano group, a dichlorophenyl moiety, and a furan ring, which may contribute to its unique pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C23H16Cl2N2O4
- Molecular Weight : 455.3 g/mol
- IUPAC Name : Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
- InChI Key : BYMGYMBJMOHLMO-RVDMUPIBSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano group and dichlorophenyl moiety are believed to engage with specific enzymes or receptors, potentially leading to modulation of critical biological pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- IC50 Values : In vitro assays have indicated that structurally related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from low micromolar to nanomolar concentrations .
Anti-inflammatory Properties
Compounds containing furan rings and cyano groups have also been investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.
Enzyme Inhibition Studies
Research has shown that similar compounds can act as inhibitors of various enzymes:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Lipoxygenase (LOX) | Non-competitive | 10 |
These findings suggest that this compound may possess similar inhibitory properties.
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed under microscopy.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The administration of these compounds resulted in a marked decrease in swelling and pain scores compared to control groups.
Q & A
Q. What are the recommended synthetic routes and purification methods for ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with cyanoacetic acid derivatives under acidic conditions. Subsequent acylation of ethyl 4-aminobenzoate with the formed α,β-unsaturated carbonyl intermediate (e.g., using DCC/DMAP coupling) yields the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
Q. How do the functional groups in this compound influence its chemical reactivity and stability?
- Methodological Answer : The 2,3-dichlorophenyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the furyl moiety contributes to π-π stacking interactions. The cyano group increases electrophilicity at the α,β-unsaturated carbonyl system, making it prone to Michael additions. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) reveal susceptibility to hydrolysis in basic environments, necessitating anhydrous storage .
Q. What in vitro assays are suitable for preliminary toxicity screening?
- Methodological Answer : Use MTT assays on human cell lines (e.g., HepG2 or HEK293) to assess cytotoxicity. Hemolytic potential can be evaluated via erythrocyte lysis assays at concentrations ≥100 µM. Parallel in silico toxicity prediction tools (e.g., ProTox-II or ADMETLab) should analyze hepatotoxicity and mutagenicity, with emphasis on the dichlorophenyl fragment’s bioactivity .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2,3-dichloro vs. 2,4-dichloro) on the phenyl ring affect structure-activity relationships (SAR)?
- Methodological Answer : Comparative studies with analogs (e.g., 2,4-dichlorophenyl derivatives) reveal that the 2,3-substitution pattern enhances steric hindrance, reducing off-target interactions while maintaining affinity for hydrophobic binding pockets. Computational docking (e.g., AutoDock Vina) into enzyme active sites (e.g., cytochrome P450 isoforms) quantifies steric and electronic effects. Activity cliffs are resolved using 3D-QSAR models .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations suggest the α,β-unsaturated carbonyl system acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., thioredoxin reductase). Competitive inhibition assays (e.g., with NADPH depletion monitoring) validate redox modulation. SPR analysis can quantify binding kinetics to receptors like GPCRs or kinases .
Q. How can contradictory data on biological activity across structural analogs be resolved?
- Methodological Answer : Systematic SAR studies with controlled variables (e.g., halogen position, ester vs. amide linkers) isolate contributing factors. Meta-analysis of published IC₅₀ values for analogs (e.g., from PubChem) identifies outliers. Machine learning models (e.g., Random Forest classifiers) prioritize substituents correlating with efficacy .
Q. What computational strategies predict its metabolic pathways and degradation products?
- Methodological Answer : Use CYP450 isoform-specific docking (e.g., CYP3A4) to identify likely oxidation sites (e.g., furan ring epoxidation). LC-MS/MS analysis of rat liver microsome incubations detects phase I metabolites. In silico tools (e.g., BioTransformer) predict phase II conjugates (e.g., glucuronidation at the benzoate ester) .
Q. What experimental designs assess photostability and environmental persistence?
Q. How can its antimicrobial potential be evaluated against resistant pathogens?
- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. Synergy with existing antifungals (e.g., fluconazole) is tested using checkerboard assays. Time-kill curves quantify bactericidal/fungicidal activity .
Q. What advanced analytical methods ensure batch-to-batch consistency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
